molecular formula C22H20N6O B10759027 (2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine

(2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine

Cat. No.: B10759027
M. Wt: 384.4 g/mol
InChI Key: CCIACUJJBPSOHE-KRWDZBQOSA-N
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Description

(2S)-1-(6H-INDOL-3-YL)-3-{[5-(7H-PYRAZOLO[3,4-C]PYRIDIN-5-YL)PYRIDIN-3-YL]OXY}PROPAN-2-AMINE is a complex organic compound belonging to the class of indoles and derivatives. This compound is characterized by its unique structure, which includes an indole ring fused to a pyrazolo[3,4-c]pyridine moiety.

Preparation Methods

The synthesis of (2S)-1-(6H-INDOL-3-YL)-3-{[5-(7H-PYRAZOLO[3,4-C]PYRIDIN-5-YL)PYRIDIN-3-YL]OXY}PROPAN-2-AMINE involves multiple steps, typically starting with the preparation of the indole and pyrazolo[3,4-c]pyridine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amination, to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyrazolo[3,4-c]pyridine rings. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. .

Scientific Research Applications

(2S)-1-(6H-INDOL-3-YL)-3-{[5-(7H-PYRAZOLO[3,4-C]PYRIDIN-5-YL)PYRIDIN-3-YL]OXY}PROPAN-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving indole and pyrazolo[3,4-c]pyridine derivatives.

    Medicine: Potential therapeutic applications are being explored, particularly in targeting specific proteins or pathways in diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as cAMP-dependent protein kinase catalytic subunit alpha. This interaction can modulate various signaling pathways, leading to changes in cellular functions. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to (2S)-1-(6H-INDOL-3-YL)-3-{[5-(7H-PYRAZOLO[3,4-C]PYRIDIN-5-YL)PYRIDIN-3-YL]OXY}PROPAN-2-AMINE include other indole derivatives and pyrazolo[3,4-c]pyridine compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, tert-butyl carbamate and other indole derivatives may have different pharmacological profiles and industrial uses .

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

(2S)-1-(6H-indol-3-yl)-3-[5-(7H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl]oxypropan-2-amine

InChI

InChI=1S/C22H20N6O/c23-17(5-14-9-25-20-4-2-1-3-19(14)20)13-29-18-6-15(8-24-11-18)21-7-16-10-27-28-22(16)12-26-21/h1,3-4,6-11,17H,2,5,12-13,23H2/t17-/m0/s1

InChI Key

CCIACUJJBPSOHE-KRWDZBQOSA-N

Isomeric SMILES

C1C=CC2=C(C=NC2=C1)C[C@@H](COC3=CN=CC(=C3)C4=NCC5=NN=CC5=C4)N

Canonical SMILES

C1C=CC2=C(C=NC2=C1)CC(COC3=CN=CC(=C3)C4=NCC5=NN=CC5=C4)N

Origin of Product

United States

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